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Compound of Interest

Compound Name: AM-8735

Cat. No.: B12432730 Get Quote

An In-depth Analysis of the Potent and Selective MDM2 Inhibitor AM-8735 for Drug

Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of AM-8735, a potent and selective inhibitor of the MDM2-p53 protein-

protein interaction. The information is intended for researchers, scientists, and professionals in

the field of drug development.

Core Properties of AM-8735
AM-8735 is a small molecule inhibitor that targets the E3 ubiquitin ligase MDM2. By disrupting

the interaction between MDM2 and the tumor suppressor protein p53, AM-8735 can reactivate

p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Physicochemical Properties
The fundamental chemical and physical properties of AM-8735 are summarized in the table

below.
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Property Value

Molecular Formula C₂₇H₃₁Cl₂NO₆S

Molecular Weight 568.51 g/mol

CAS Number 1429386-01-5

Canonical SMILES

O=C(N1--INVALID-LINK--C2CC2)--INVALID-

LINK--O--INVALID-LINK--

[C@H]1C4=CC=C(Cl)C=C4[1]

Solubility Soluble in DMSO[1]

Pharmacological Properties
AM-8735 has demonstrated significant potency and selectivity in preclinical studies. The key

pharmacological parameters are detailed in the following table.

Parameter Value Description

IC₅₀ (MDM2) 25 nM[1]
Concentration for 50%

inhibition of MDM2.

IC₅₀ (p53-wt cells) 63 nM[1]
Concentration for 50% growth

inhibition in wild-type p53 cells.

IC₅₀ (p53-deficient cells) >25 µM[1]

Concentration for 50% growth

inhibition in p53-deficient cells,

indicating high selectivity.

IC₅₀ (p21 mRNA induction) 160 nM

Concentration for 50%

induction of p21 mRNA in

HCT116 p53wt cells.

ED₅₀ (in vivo) 41 mg/kg

Effective dose for 50%

antitumor activity in an SJSA-1

osteosarcoma xenograft

model.
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Mechanism of Action and Signaling Pathway
AM-8735 functions by inhibiting the MDM2-p53 protein-protein interaction. In many cancers,

MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of the p53

tumor suppressor. By binding to MDM2, AM-8735 prevents p53 degradation, allowing p53 to

accumulate and activate its downstream targets, which in turn leads to cell cycle arrest and

apoptosis.
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MDM2-p53 Signaling Pathway and AM-8735 Intervention.

Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of

AM-8735, based on the available literature.

Cell Proliferation Assay
This protocol outlines the methodology for assessing the effect of AM-8735 on cell growth.
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Start

Plate SJSA-1 cells

Treat with AM-8735
(16 hours, 10% human serum)

Add Click-iT EdU

Measure proliferation
(Click-iT EdU assay)

End

Click to download full resolution via product page

Workflow for the Cell Proliferation Assay.

Methodology:

SJSA-1 cells are seeded in appropriate well plates and allowed to adhere.

The cells are then treated with varying concentrations of AM-8735 for 16 hours in the

presence of 10% human serum.

Cell proliferation is quantified using the Click-iT EdU assay, which measures DNA synthesis.

In Vivo Antitumor Activity
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This protocol describes the assessment of AM-8735's efficacy in a mouse xenograft model.

Start

Implant SJSA-1 cells (5 x 10^6)
subcutaneously into nude mice

Allow tumors to establish

Administer AM-8735 orally
(5, 25, 50, 100 mg/kg q.d. for 2 weeks)

Quantify tumor volume

End

Click to download full resolution via product page

Workflow for In Vivo Antitumor Activity Study.

Methodology:

Female athymic nude mice are subcutaneously implanted with 5 x 10⁶ SJSA-1 cells.

Once tumors are established, AM-8735 is administered by oral gavage at doses of 5, 25, 50,

and 100 mg/kg daily for two weeks.

The compound is formulated in a solution of 15% HPβCD and 1% Pluronic F68 at pH 8.
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Tumor volume is measured regularly to quantify the antitumor activity.

Conclusion
AM-8735 is a highly potent and selective MDM2 inhibitor with promising preclinical antitumor

activity. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 makes it a

valuable tool for cancer research and a potential candidate for further drug development. The

data and protocols presented in this guide offer a solid foundation for researchers interested in

exploring the therapeutic potential of AM-8735.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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